molecular formula C21H22N4O2S B5682742 N-(6-phenoxypyridin-3-yl)-1-(1,3-thiazol-5-ylmethyl)piperidine-2-carboxamide

N-(6-phenoxypyridin-3-yl)-1-(1,3-thiazol-5-ylmethyl)piperidine-2-carboxamide

Katalognummer B5682742
Molekulargewicht: 394.5 g/mol
InChI-Schlüssel: FVBWNYNIVOLJGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-phenoxypyridin-3-yl)-1-(1,3-thiazol-5-ylmethyl)piperidine-2-carboxamide is a chemical compound that has garnered significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as PPT and is a potent and selective agonist of the estrogen receptor beta (ERβ). The unique properties of PPT make it an attractive candidate for use in various scientific studies, including those related to cancer, cardiovascular disease, and neurodegenerative disorders.

Wirkmechanismus

PPT exerts its effects by binding to the estrogen receptor beta (ERβ) and activating downstream signaling pathways. ERβ is a nuclear receptor that plays a critical role in regulating gene expression and cellular function. Activation of ERβ by PPT leads to changes in gene expression that can have a wide range of effects on cellular function.
Biochemical and Physiological Effects:
PPT has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor and cardiovascular protective effects, PPT has also been shown to have neuroprotective effects and can improve cognitive function. PPT has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using PPT in scientific research is its potency and selectivity for the estrogen receptor beta. This makes it an ideal tool for studying the effects of ERβ activation on cellular function. However, one of the limitations of using PPT is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in cell culture or animal models.

Zukünftige Richtungen

There are many potential future directions for research involving PPT. One area of interest is in the development of novel cancer therapies that target the estrogen receptor beta. PPT may also have applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms underlying the cardiovascular protective effects of PPT and to develop new therapies for cardiovascular disease.

Synthesemethoden

The synthesis of PPT involves a multistep process that starts with the reaction of 6-bromopyridin-3-ol with potassium carbonate and phenol to form 6-phenoxypyridin-3-ol. This intermediate is then reacted with 1,3-thiazole-5-carboxaldehyde and sodium triacetoxyborohydride to form the key intermediate, 1-(6-phenoxypyridin-3-yl)-2-(1,3-thiazol-5-yl)ethanol. This intermediate is then reacted with piperidine-2-carboxylic acid and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form the final product, N-(6-phenoxypyridin-3-yl)-1-(1,3-thiazol-5-ylmethyl)piperidine-2-carboxamide.

Wissenschaftliche Forschungsanwendungen

PPT has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer. Studies have shown that PPT has anti-tumor properties and can inhibit the growth of breast cancer cells. PPT has also been shown to have a protective effect against cardiovascular disease by reducing inflammation and improving vascular function.

Eigenschaften

IUPAC Name

N-(6-phenoxypyridin-3-yl)-1-(1,3-thiazol-5-ylmethyl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c26-21(19-8-4-5-11-25(19)14-18-13-22-15-28-18)24-16-9-10-20(23-12-16)27-17-6-2-1-3-7-17/h1-3,6-7,9-10,12-13,15,19H,4-5,8,11,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBWNYNIVOLJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=CN=C(C=C2)OC3=CC=CC=C3)CC4=CN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Phenoxypyridin-3-YL)-1-(1,3-thiazol-5-ylmethyl)piperidine-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.